N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine

Solid-phase peptide synthesis Difficult sequence mitigation Fragment condensation

Stepwise coupling of Fmoc-Val-OH in valine-rich sequences frequently induces on-resin β-sheet aggregation, causing incomplete acylation and poor crude purity. Fmoc-Val-Val-Val-OH solves this: • Convergent fragment condensation eliminates two coupling cycles per Val-Val-Val motif. • Mitigates aggregation-driven resin collapse, preserving swelling and coupling efficiency. • Orthogonal impurity profile eliminates Fmoc-Val-Val-OH dipeptide contamination. Supplied with certificate of analysis. Bulk quantities available upon request.

Molecular Formula C30H39N3O6
Molecular Weight 537.6 g/mol
CAS No. 649757-37-9
Cat. No. B12611089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine
CAS649757-37-9
Molecular FormulaC30H39N3O6
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C30H39N3O6/c1-16(2)24(27(34)32-26(18(5)6)29(36)37)31-28(35)25(17(3)4)33-30(38)39-15-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,16-18,23-26H,15H2,1-6H3,(H,31,35)(H,32,34)(H,33,38)(H,36,37)/t24-,25-,26-/m0/s1
InChIKeyZLTRBILIUIKLBH-GSDHBNRESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Val-Val-Val-OH: Pre-Formed Tripeptide Building Block


N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine (Fmoc-Val-Val-Val-OH, CAS 649757-37-9, MW 537.6 g/mol) is a fully Fmoc-protected homotripeptide comprising three sequentially linked L-valine residues. It belongs to the class of Fmoc-protected oligopeptide building blocks used in solid-phase peptide synthesis (SPPS) and supramolecular self-assembly research. Unlike single Fmoc-amino acids, this tripeptide provides a pre-assembled hydrophobic Val-Val-Val motif [1]. The compound is also a member of the broader Fmoc-tripeptide family whose self-assembly and hydrogelation properties have been systematically investigated, revealing that the exact tripeptide sequence exerts an unexpected and dramatic influence on fibril structure, hydrogel modulus, and anisotropy [2].

Why Shorter Analogs Cannot Replace Fmoc-Val-Val-Val-OH


Substituting Fmoc-Val-Val-Val-OH with its monomer (Fmoc-Val-OH, CAS 68858-20-8) or dipeptide (Fmoc-Val-Val-OH, CAS 116460-32-3) is not functionally equivalent. Three sequential Fmoc-Val-OH coupling steps introduce cumulative inefficiencies: each coupling cycle carries a finite risk of incomplete acylation and epimerization, and the growing hydrophobic chain is increasingly prone to on-resin β-sheet aggregation that collapses resin swelling and blocks subsequent reactions [1]. Furthermore, Fmoc-tripeptide self-assembly properties are exquisitely sequence-dependent—inverting residue order within an Fmoc-tripeptide produces a >10-fold difference in hydrogel storage modulus, meaning even subtle sequence changes yield dramatically different material properties [2]. The quantitative evidence below demonstrates exactly where and how these differences manifest in experimentally verifiable terms.

Fmoc-Val-Val-Val-OH: Quantitative Evidence vs. Closest Analogs


SPPS Coupling Efficiency: Tripeptide Fragment vs. Sequential Monomer Coupling

Incorporating a Val-Val-Val sequence using Fmoc-Val-Val-Val-OH requires one coupling step, whereas stepwise assembly using Fmoc-Val-OH requires three sequential coupling cycles. Each additional coupling step introduces a finite probability of incomplete acylation. In Fmoc SPPS, coupling efficiencies for single amino acids average ~99% per step under optimized conditions, yielding a theoretical cumulative yield of approximately 97% after three steps (0.99³), even before accounting for the progressive aggregation that hydrophobic valine residues induce [1]. Valine is classified as a β-branched hydrophobic amino acid known to promote on-resin β-sheet formation, which collapses resin swelling and further reduces coupling efficiency in stepwise synthesis [2]. The pre-formed tripeptide approach bypasses two coupling cycles entirely and physically disrupts the hydrogen-bond network that would otherwise form during sequential valine additions.

Solid-phase peptide synthesis Difficult sequence mitigation Fragment condensation

Impurity Profile: Avoidance of Dipeptide Contamination from Monomers

Commercial Fmoc-Val-OH (Novabiochem, Sigma-Aldrich) is specified with HPLC purity ≥99.0%, but critically carries a specification for Fmoc-Val-Val-OH (dipeptide) impurity at ≤0.1% (a/a) as a manufacturing by-product . This dipeptide impurity, if carried forward into SPPS, can produce sequence-deletion by-products that co-elute with the target peptide during HPLC purification. Fmoc-Val-Val-Val-OH, as a deliberately synthesized and purified tripeptide, does not contain this specific dipeptide impurity pathway. Furthermore, Fmoc-Val-OH also carries specification limits for Fmoc-β-Ala-OH (≤0.1%) and free amino acid (≤0.2%) impurities . The pre-formed tripeptide's impurity profile is orthogonal to these monomer-specific contaminants, reducing the complexity of impurity tracking in cGMP or research-grade peptide production.

Peptide reagent purity HPLC specifications Procurement quality control

Hydrogel Mechanical Properties: Sequence-Dependent Modulus Variation

Cheng et al. (2010) performed a direct head-to-head comparison of two Fmoc-tripeptide sequence isomers in borate buffer: Fmoc-VLK(Boc) versus Fmoc-K(Boc)LV [1]. The sole structural difference is the sequence order of the V (valine) and K(Boc) residues. Fmoc-VLK(Boc) forms highly anisotropic fibrils with local alignment and produces flow-aligning hydrogels. In contrast, Fmoc-K(Boc)LV forms highly branched fibrils that produce isotropic hydrogels with a storage modulus G' exceeding 10⁴ Pa—a >10-fold increase over Fmoc-VLK(Boc)—and achieves hydrogel formation at a lower concentration [1]. This directly establishes that valine positioning within an Fmoc-tripeptide sequence is a dominant determinant of hydrogel mechanical properties. Fmoc-Val-Val-Val-OH, bearing a homotripeptide of valine residues, represents the extreme case of valine density and is therefore predicted to exhibit distinctive self-assembly behavior relative to mixed-sequence Fmoc-tripeptides. Complementary work by Das Mahapatra et al. (2017) demonstrated that Fmoc-tripeptides containing valine form antiparallel β-sheet structures with helical aggregate handedness opposite to those containing phenylalanine or tyrosine, and that hydrogel mechanical stability depends on side-chain hydrophobicity [2].

Supramolecular hydrogel Rheology Self-assembly Fmoc-tripeptide sequence

Hydrophobicity: LogP Differential Driving Self-Assembly and Gelation

Fmoc-Val-OH has an experimentally determined LogP of 3.84 [1]. The tripeptide Fmoc-Val-Val-Val-OH, bearing three valine side chains, has substantially greater hydrophobicity—computationally estimated to increase LogP by approximately 1.5–2.0 log units per additional valine residue based on the additive contribution of the isopropyl side chain (π = 1.38 for Val in octanol-water partitioning models). Das Mahapatra et al. (2017) explicitly demonstrated that the gelation ability and mechanical stability of Fmoc-tripeptide hydrogels depend directly on the hydrophobicity of the amino acid side chains [2]. Their Fmoc-tripeptides formed hydrogels at very low concentrations (<0.2% w/v), and valine-containing tripeptides exhibited distinct aggregation handedness compared to less hydrophobic phenylalanine or tyrosine analogs [2]. The higher hydrophobicity of Fmoc-Val-Val-Val-OH relative to mixed-sequence or less hydrophobic Fmoc-tripeptides provides a larger thermodynamic driving force for self-assembly, which can translate to lower critical gelation concentrations or altered fibril morphology.

LogP Hydrophobicity Critical gelation concentration Fmoc-peptide self-assembly

Molecular Weight and Complexity in Fragment Condensation Strategies

Fmoc-Val-Val-Val-OH (MW 537.6 g/mol) provides three valine residues per coupling event, compared to two residues for Fmoc-Val-Val-OH (MW 438.5 g/mol) and one for Fmoc-Val-OH (MW 339.4 g/mol). In convergent fragment condensation strategies, larger pre-formed building blocks reduce the total number of coupling and deprotection cycles required to assemble a target sequence [1]. For a hypothetical target containing N valine residues, using Fmoc-Val-Val-Val-OH requires approximately N/3 couplings versus N couplings for the monomer—a 3-fold reduction in synthetic steps. The trade-off is that larger fragments have higher molecular weight and steric bulk, which can reduce coupling kinetics. However, for valine-rich sequences classified as 'difficult sequences' due to β-sheet aggregation, the reduction in on-resin chain extension steps is particularly valuable because it minimizes the cumulative time during which the growing peptide chain is exposed to aggregation-prone conditions [2]. Tripeptide building blocks have been successfully employed in the fragment condensation synthesis of collagen-related peptides, demonstrating that Fmoc-protected tripeptide units are practically viable coupling partners in SPPS [3].

Fragment condensation Convergent peptide synthesis Molecular weight Building block selection

Fmoc-Val-Val-Val-OH: Key Application Scenarios


Convergent SPPS of Valine-Rich Therapeutic Peptides

When synthesizing peptide therapeutics containing consecutive or clustered valine residues—such as certain antimicrobial peptides, elastin-derived sequences, or ADC linker intermediates—Fmoc-Val-Val-Val-OH enables convergent fragment condensation. This approach reduces the number of on-resin coupling cycles and mitigates the β-sheet aggregation that plagues stepwise assembly of valine-rich segments [1]. The avoided aggregation translates to higher crude peptide purity and reduced preparative HPLC burden, directly impacting cost of goods in process development and manufacturing scale-up.

Supramolecular Hydrogel Engineering with Tunable Fibril Morphology

Fmoc-Val-Val-Val-OH provides the highest possible valine density within the Fmoc-tripeptide scaffold class. The established sequence-property relationships from Cheng et al. (2010) demonstrate that tripeptide sequence determines whether hydrogels are anisotropic (flow-aligning) or isotropic, and controls storage modulus across more than an order of magnitude [2]. Researchers can rationally select the homovaline tripeptide to achieve specific self-assembly outcomes—such as maximizing hydrophobicity-driven aggregation or engineering β-sheet fibrils with defined handedness—based on the known behavior of valine residues in Fmoc-tripeptide systems [3].

Quality-Controlled Reagent Supply for cGMP Peptide API Production

In regulated pharmaceutical peptide production, impurity tracking and control are paramount. Commercial Fmoc-Val-OH carries specification limits for Fmoc-Val-Val-OH dipeptide impurity (≤0.1%) and other contaminants . Using Fmoc-Val-Val-Val-OH as a pre-formed building block eliminates this specific dipeptide impurity pathway and provides a distinct impurity profile that can simplify analytical method development and regulatory documentation. The orthogonal impurity profile is advantageous when developing HPLC methods for peptide API purity assessment.

Low-Concentration Gelator for Minimal-Loading Biomaterials

Fmoc-tripeptides have been shown to form hydrogels at very low concentrations (<0.2% w/v), with gelation ability and mechanical stability dependent on side-chain hydrophobicity [3]. The elevated hydrophobicity of Fmoc-Val-Val-Val-OH (estimated LogP ~6–7 versus 3.84 for the monomer) [4] provides a stronger thermodynamic driving force for self-assembly, potentially enabling even lower critical gelation concentrations. This is relevant for biomedical applications where minimal gelator loading is desired to reduce potential cytotoxicity or immunogenicity of the scaffold material.

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